

4-(4-Chlorophenyl)azetidin-2-one chemical properties

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

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Technical Profile: [4-\(4-Chlorophenyl\)azetidin-2-one](#)^[1]^[2]^[3]

Executive Summary: The Ezetimibe Scaffold

4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) acts as the pharmacophore anchor for a class of cholesterol absorption inhibitors, most notably Ezetimibe (Zetia). Unlike traditional statins that inhibit HMG-CoA reductase in the liver, derivatives of this scaffold target the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.

This guide details the chemical properties, synthetic pathways, and reactivity profile of this critical beta-lactam intermediate. Its strained four-membered ring dictates its unique reactivity—making it both a potent biological warhead and a synthetic challenge requiring precise handling to prevent premature hydrolysis.

Structural & Physicochemical Profile

The molecule features a 2-azetidinone (beta-lactam) ring substituted at the C4 position with a p-chlorophenyl group. The electron-withdrawing chlorine atom and the strained lactam ring define its chemical behavior.

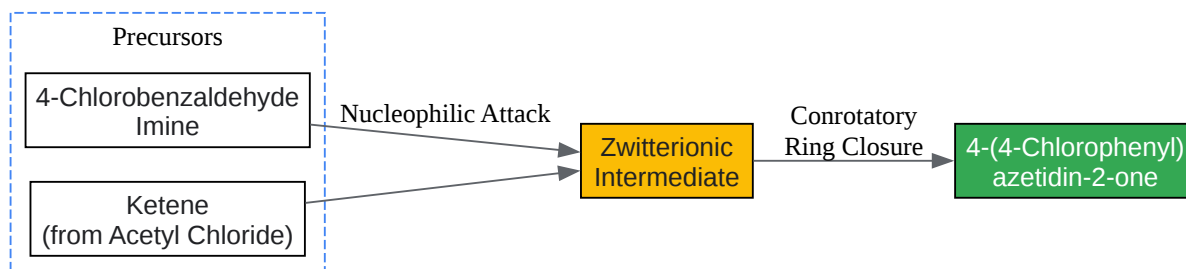
Property	Value / Description
CAS Number	21161-20-6
IUPAC Name	4-(4-chlorophenyl)azetidin-2-one
Molecular Formula	C ₉ H ₈ ClNO
Molecular Weight	181.62 g/mol
Physical State	Solid (White to off-white crystalline powder)
Solubility	Soluble in DMSO, DCM, MeOH; Insoluble in Water
Key Functional Groups	Beta-lactam (cyclic amide), Aryl chloride
Stereochemistry	Contains one chiral center at C4 (racemic or enantiopure depending on synthesis)

Synthetic Pathways: The Staudinger Cycloaddition

The industrial "gold standard" for synthesizing the 2-azetidinone core is the Staudinger Ketene-Imine Cycloaddition. This [2+2] thermal cycloaddition offers high diastereoselectivity (typically cis or trans depending on conditions and substituents).

Mechanism of Action

- **Imine Formation:** Condensation of 4-chlorobenzaldehyde with an amine (e.g., p-anisidine for protected intermediates) yields the Schiff base.
- **Ketene Generation:** An acid chloride (e.g., acetyl chloride) is treated with a base (triethylamine) to generate a ketene in situ.
- **Cycloaddition:** The nucleophilic imine attacks the electrophilic ketene (orthogonal approach), forming a zwitterionic intermediate that collapses into the four-membered lactam ring.



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Figure 1: The Staudinger synthesis pathway via zwitterionic intermediate.

Chemical Reactivity & Functionalization

The 4-membered lactam ring possesses significant ring strain (~25-27 kcal/mol), making it susceptible to nucleophilic attack. However, for drug development, the goal is often N-alkylation or C3-functionalization without breaking the ring.

A. N-Alkylation (The Ezetimibe Route)

The amide nitrogen (N1) is weakly acidic (pKa ~15-17). Treatment with a strong base (e.g., LiHMDS or KOH/Phase Transfer Catalyst) allows for alkylation with alkyl halides.

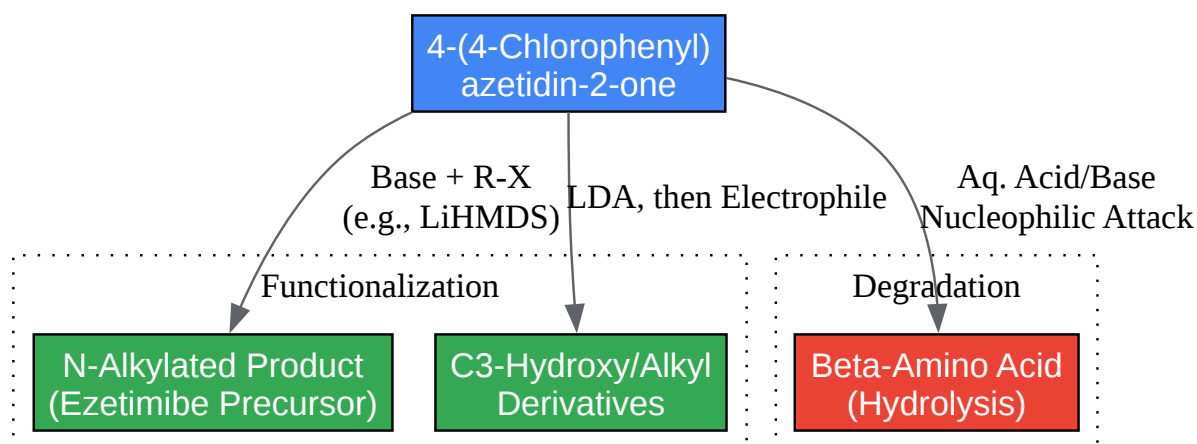
- Target: Introduction of the fluorophenyl-propyl side chain essential for NPC1L1 binding.

B. Hydrolysis (Degradation Pathway)

Under strongly acidic or basic conditions, the ring opens to form the corresponding beta-amino acid. This is the primary degradation pathway and must be mitigated during storage.

C. C3-Functionalization

The C3 position (alpha to carbonyl) can be functionalized via enolate chemistry to introduce hydroxyl or alkyl groups, creating chiral centers critical for potency.



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Figure 2: Divergent reactivity pathways: Functionalization vs. Degradation.[4][5]

Therapeutic Applications: Cholesterol Absorption Inhibition[7][8][9]

The 4-aryl-2-azetidinone scaffold is the defining feature of Ezetimibe.

- Mechanism: It blocks the NPC1L1 sterol transporter in the jejunal brush border.
- SAR (Structure-Activity Relationship):
 - The C4-phenyl group (with 4-Cl or 4-F) is essential for hydrophobic pocket binding.
 - The N1-substituent dictates metabolic stability and prevents glucuronidation at the wrong site.
 - The beta-lactam ring acts as a rigid scaffold that positions the aryl groups in the correct spatial orientation to lock the transporter conformation.

Analytical Fingerprinting

To verify the identity of **4-(4-chlorophenyl)azetidin-2-one**, rely on the following spectral signatures:

- IR Spectroscopy:
 - C=O Stretch: A sharp, intense band at 1740–1760 cm^{-1} . This is higher than typical amides (usually $\sim 1650\text{-}1690\text{ cm}^{-1}$) due to ring strain.
- ^1H NMR (CDCl_3 , 300/400 MHz):
 - H3/H4 Protons: Look for a distinctive coupling pattern.
 - Trans isomer: $J \approx 2.0\text{--}2.5\text{ Hz}$.
 - Cis isomer: $J \approx 5.0\text{--}6.0\text{ Hz}$.
 - Aromatic Region: Two doublets (AA'BB' system) for the p-chlorophenyl group around δ 7.2–7.4 ppm.
 - NH Proton: Broad singlet around δ 6.0–7.5 ppm (concentration dependent).

References

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